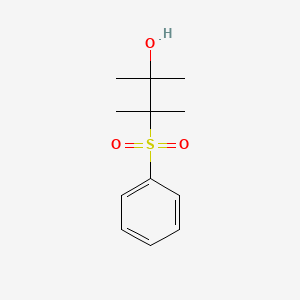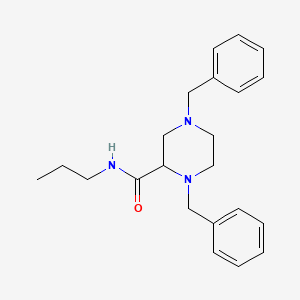
N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core with three benzyloxy groups and an aminophenyl substituent, making it a versatile molecule for chemical synthesis and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-tris(benzyloxy)benzoic acid and 2-aminophenylamine.
Amide Bond Formation: The carboxylic acid group of 3,4,5-tris(benzyloxy)benzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-aminophenylamine to form the desired amide bond.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated benzamides and other substituted derivatives.
科学的研究の応用
N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
作用機序
The mechanism of action of N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple benzyloxy groups enhances its binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
N-(2-Aminophenyl)benzamide: Lacks the benzyloxy groups, resulting in different chemical properties and biological activities.
3,4,5-Tris(benzyloxy)benzoic acid: Contains the benzyloxy groups but lacks the aminophenyl substituent, leading to different reactivity and applications.
N-(2-Aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Features an indole moiety, offering distinct biological activities.
Uniqueness
N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide is unique due to the combination of its benzamide core, aminophenyl group, and three benzyloxy substituents. This structural complexity provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.
特性
CAS番号 |
651302-15-7 |
|---|---|
分子式 |
C34H30N2O4 |
分子量 |
530.6 g/mol |
IUPAC名 |
N-(2-aminophenyl)-3,4,5-tris(phenylmethoxy)benzamide |
InChI |
InChI=1S/C34H30N2O4/c35-29-18-10-11-19-30(29)36-34(37)28-20-31(38-22-25-12-4-1-5-13-25)33(40-24-27-16-8-3-9-17-27)32(21-28)39-23-26-14-6-2-7-15-26/h1-21H,22-24,35H2,(H,36,37) |
InChIキー |
FIOKKVYPZCFDCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
boranyl](/img/structure/B12593576.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)


![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)
![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)



